2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine
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Overview
Description
2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
The synthesis of 2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 4-fluoroaniline with 2-bromo-3-methylpyridine under palladium-catalyzed conditions to form the desired imidazo[1,2-a]pyridine scaffold . Industrial production methods often utilize similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 2-(4-Chloro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine
- 2-(4-Methyl-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine
- 2-(4-Nitro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical reactivity and biological activity . The presence of the fluorine atom in this compound imparts unique electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c1-9-6-14-17-13(8-18(14)7-12(9)16)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEMJVIJTNPDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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